Cas no 2229181-13-7 (methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate)

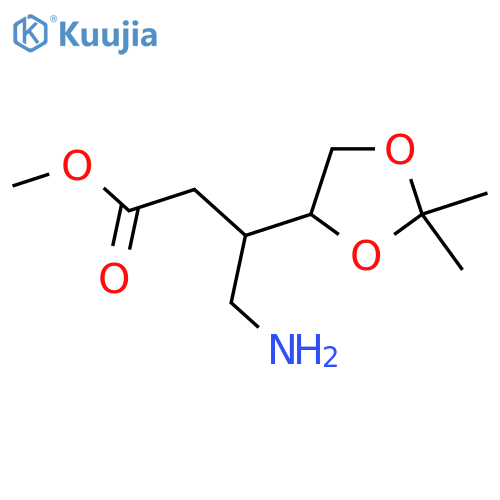

2229181-13-7 structure

商品名:methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate

methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate 化学的及び物理的性質

名前と識別子

-

- methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate

- EN300-1987892

- 2229181-13-7

-

- インチ: 1S/C10H19NO4/c1-10(2)14-6-8(15-10)7(5-11)4-9(12)13-3/h7-8H,4-6,11H2,1-3H3

- InChIKey: HVRRNTKXFYCZLN-UHFFFAOYSA-N

- ほほえんだ: O1C(C)(C)OCC1C(CN)CC(=O)OC

計算された属性

- せいみつぶんしりょう: 217.13140809g/mol

- どういたいしつりょう: 217.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 70.8Ų

methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1987892-5.0g |

methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate |

2229181-13-7 | 5g |

$2732.0 | 2023-06-03 | ||

| Enamine | EN300-1987892-10.0g |

methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate |

2229181-13-7 | 10g |

$4052.0 | 2023-06-03 | ||

| Enamine | EN300-1987892-10g |

methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate |

2229181-13-7 | 10g |

$4052.0 | 2023-09-16 | ||

| Enamine | EN300-1987892-0.5g |

methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate |

2229181-13-7 | 0.5g |

$905.0 | 2023-09-16 | ||

| Enamine | EN300-1987892-1.0g |

methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate |

2229181-13-7 | 1g |

$943.0 | 2023-06-03 | ||

| Enamine | EN300-1987892-2.5g |

methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate |

2229181-13-7 | 2.5g |

$1848.0 | 2023-09-16 | ||

| Enamine | EN300-1987892-0.05g |

methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate |

2229181-13-7 | 0.05g |

$792.0 | 2023-09-16 | ||

| Enamine | EN300-1987892-1g |

methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate |

2229181-13-7 | 1g |

$943.0 | 2023-09-16 | ||

| Enamine | EN300-1987892-0.1g |

methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate |

2229181-13-7 | 0.1g |

$829.0 | 2023-09-16 | ||

| Enamine | EN300-1987892-0.25g |

methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate |

2229181-13-7 | 0.25g |

$867.0 | 2023-09-16 |

methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate 関連文献

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

2229181-13-7 (methyl 4-amino-3-(2,2-dimethyl-1,3-dioxolan-4-yl)butanoate) 関連製品

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬